

# Application Notes and Protocols for MI-538 Cell Viability Assays

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## Compound of Interest

Compound Name: MI-538

Cat. No.: B609027

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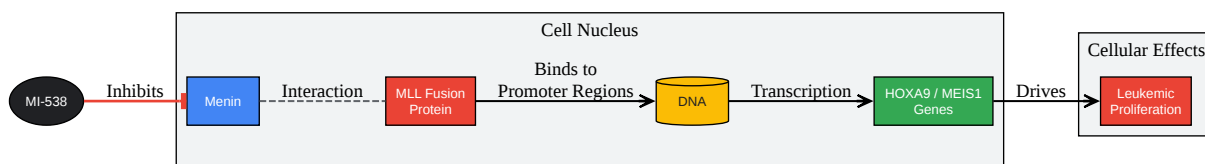
## For Researchers, Scientists, and Drug Development Professionals

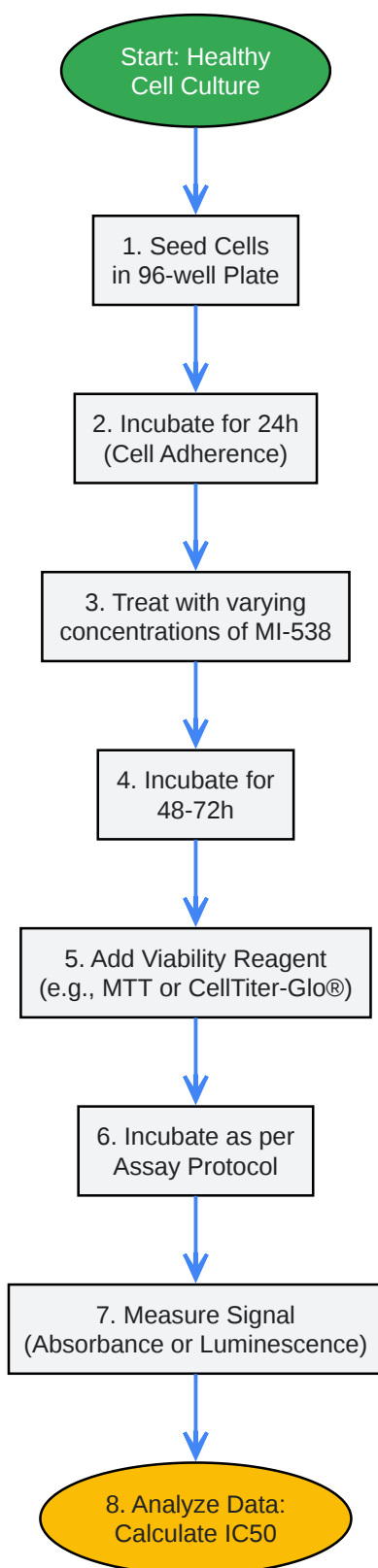
### Introduction

**MI-538** is a potent and selective small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is a critical driver for the development and progression of acute leukemias harboring MLL rearrangements. By disrupting the menin-MLL interaction, **MI-538** effectively suppresses the expression of downstream target genes, such as HOXA9 and MEIS1, leading to inhibited proliferation of MLL-rearranged leukemia cells.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of **MI-538** on cancer cell lines using common cell viability assays.

### Mechanism of Action

The menin-MLL protein-protein interaction is crucial for the leukemogenic activity of MLL fusion proteins.[3] Menin acts as a scaffold protein, and its interaction with the N-terminus of MLL is essential for the recruitment of the complex to chromatin and the subsequent upregulation of pro-leukemogenic genes like HOXA9 and MEIS1. **MI-538** binds to menin with high affinity, competitively blocking the MLL binding site.[1][4] This disruption leads to the downregulation of HOXA9 and MEIS1 expression, which in turn inhibits cell proliferation and promotes differentiation in MLL-rearranged leukemia cells.[5]





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